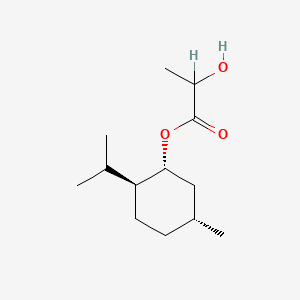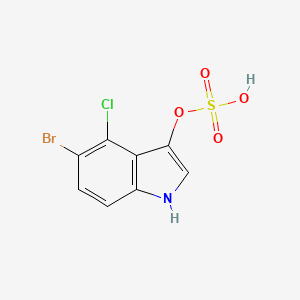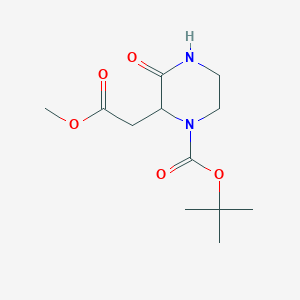![molecular formula C6H3NO3S B1223657 1H-thieno[3,2-d][1,3]oxazine-2,4-dione CAS No. 78756-28-2](/img/structure/B1223657.png)
1H-thieno[3,2-d][1,3]oxazine-2,4-dione
Übersicht
Beschreibung
1H-thieno[3,2-d][1,3]oxazine-2,4-dione is a chemical compound with the molecular formula C6H3NO3S . It has a molecular weight of 169.16 g/mol .
Synthesis Analysis
A study has shown that a series of 10 optically pure 3,4-dihydro-1H-thieno[3,2-e][1,4]diazepine-2,5-dione derivatives were synthesized in 41-75% yields on treatment of 1H-thieno[3,2-d][1,3]oxazine-2,4-dione with different natural alpha-amino acids .Molecular Structure Analysis
The InChI code for 1H-thieno[3,2-d][1,3]oxazine-2,4-dione is 1S/C6H3NO3S/c8-5-4-3 (1-2-11-4)7-6 (9)10-5/h1-2H, (H,7,9) . The Canonical SMILES is C1=CSC2=C1NC(=O)OC2=O .Chemical Reactions Analysis
The reactivity of 1H-thieno[3,2-d][1,3]oxazine-2,4-dione has been studied towards the synthesis of bicyclic 3,4-dihydro-1H-thieno[3,2-e][1,4]diazepine-2,5-dione analogues .Physical And Chemical Properties Analysis
The physical and chemical properties of 1H-thieno[3,2-d][1,3]oxazine-2,4-dione include a molecular weight of 169.16 g/mol, XLogP3-AA of 1, Hydrogen Bond Donor Count of 1, Hydrogen Bond Acceptor Count of 4, and Rotatable Bond Count of 0 .Wissenschaftliche Forschungsanwendungen
Synthesis of Bicyclic Diazepine Analogues
1H-thieno[3,2-d][1,3]oxazine-2,4-dione: has been studied for its reactivity towards the synthesis of bicyclic 3,4-dihydro-1H-thieno[3,2-e][1,4]diazepine-2,5-dione analogues . These analogues are of interest due to their potential pharmacological properties, including their use as central nervous system agents and their role in creating new therapeutic molecules.
Antimicrobial Agents
The structural motif of thieno[3,2-d][1,3]oxazine-2,4-dione is a key intermediate in the synthesis of functionalized thieno[2,3-b]pyridines . These derivatives have shown promise as antimicrobial agents, offering a new avenue for the development of antibiotics and antifungal medications.
Antitumor Activity
Compounds derived from 1H-thieno[3,2-d][1,3]oxazine-2,4-dione have been explored for their antitumor activity . The ability to synthesize novel analogs that can interact with biological targets makes this compound a valuable tool in cancer research and drug development.
Central Nervous System Diseases
The thieno[3,2-d][1,3]oxazine ring system is utilized in the design of molecules for the treatment of central nervous system diseases . This includes the development of drugs that can cross the blood-brain barrier and provide therapeutic effects for neurological conditions.
Inhibitors of C-terminal Hydrolase L1 (UCH-L1)
Researchers have synthesized derivatives of thieno[3,2-d][1,3]oxazine-2,4-dione that act as inhibitors of C-terminal hydrolase L1 (UCH-L1) . UCH-L1 is a protein linked to neurodegenerative diseases, and inhibitors can be potential treatments for conditions like Parkinson’s disease.
Organic Synthesis and Medicinal Chemistry
The compound serves as a versatile building block in organic synthesis, particularly in medicinal chemistry . Its reactivity allows for the creation of diverse molecular structures, which can be optimized for desired biological activities.
Environmental Analytical Chemistry
Due to its unique chemical properties, 1H-thieno[3,2-d][1,3]oxazine-2,4-dione can be used as a reagent or a standard in environmental analytical chemistry . It can help in the detection and quantification of various environmental pollutants.
Advanced Material Science
The compound’s molecular structure can be incorporated into advanced materials, potentially leading to the development of new sensors, coatings, or electronic components . Its stability and electronic properties could be exploited in various technological applications.
Eigenschaften
IUPAC Name |
1H-thieno[3,2-d][1,3]oxazine-2,4-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3NO3S/c8-5-4-3(1-2-11-4)7-6(9)10-5/h1-2H,(H,7,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QHTTXSWWWSYDRY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC2=C1NC(=O)OC2=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3NO3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80380559 | |
| Record name | 2H-Thieno[3,2-d][1,3]oxazine-2,4(1H)-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80380559 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
169.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1H-thieno[3,2-d][1,3]oxazine-2,4-dione | |
CAS RN |
78756-28-2 | |
| Record name | 2H-Thieno[3,2-d][1,3]oxazine-2,4(1H)-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80380559 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1H,2H,4H-thieno[3,2-d][1,3]oxazine-2,4-dione | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details












Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the key reaction involving 1H-thieno[3,2-d][1,3]oxazine-2,4-dione described in the research?
A1: The research highlights the reactivity of 1H-thieno[3,2-d][1,3]oxazine-2,4-dione with various natural alpha-amino acids. This reaction leads to the formation of a series of optically pure 3,4-dihydro-1H-thieno[3,2-e][1,4]diazepine-2,5-dione derivatives. [, ] These bicyclic compounds are produced in yields ranging from 41% to 75%. []
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-(1H-indol-3-yl)butanoic acid [2-(3-methoxyanilino)-2-oxoethyl] ester](/img/structure/B1223576.png)
![2-[[2-[[5-(4-Ethylanilino)-1,3,4-thiadiazol-2-yl]thio]-1-oxoethyl]amino]-3-thiophenecarboxamide](/img/structure/B1223579.png)


![7-Chlorotetrazolo[5,1-c][1,2,4]benzotriazine](/img/structure/B1223583.png)

![4-[5-(3-chloro-2-methylphenyl)-2-furanyl]-6-methyl-2-sulfanylidene-3,4-dihydro-1H-pyrimidine-5-carboxylic acid ethyl ester](/img/structure/B1223586.png)


![N-[(2-chlorophenyl)methyl]-1-(4-methylphenyl)sulfonyl-4-piperidinecarboxamide](/img/structure/B1223591.png)

![N-[4-[[anilino(sulfanylidene)methyl]amino]-2,5-diethoxyphenyl]-4-methoxybenzamide](/img/structure/B1223593.png)
![N'-[2-(4-bromo-2-methylphenoxy)-1-oxoethyl]-2-pyrazinecarbohydrazide](/img/structure/B1223594.png)
![3-[2-(2-Naphthalenylsulfonyl)-1-oxoethyl]-1-benzopyran-2-one](/img/structure/B1223598.png)